

# An In-depth Technical Guide to 5-Phenyl-5-propylimidazolidine-2,4-dione

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## Compound of Interest

Compound Name: 5-Phenyl-5-propylimidazolidine-2,4-dione

Cat. No.: B1266540

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This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of **5-Phenyl-5-propylimidazolidine-2,4-dione**, a member of the hydantoin class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Chemical Structure and Properties

**5-Phenyl-5-propylimidazolidine-2,4-dione**, also known as 5-phenyl-5-propylhydantoin, is a heterocyclic organic compound. Its core structure consists of a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4. The carbon at position 5 is substituted with both a phenyl and a propyl group.

Table 1: Physicochemical Properties of **5-Phenyl-5-propylimidazolidine-2,4-dione**

Property	Value	Source
CAS Number	5394-37-6	[1]
Molecular Formula	C <sub>12</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	218.25 g/mol	[1]
IUPAC Name	5-phenyl-5-propylimidazolidine-2,4-dione	[1]
SMILES	<chem>CCCC1(C(=O)NC(=O)N1)C2=CC=CC=C2</chem>	[1]

Table 2: Predicted Spectroscopic Data for **5-Phenyl-5-propylimidazolidine-2,4-dione**

Spectroscopic Data	Predicted Peaks
<sup>1</sup> H NMR	Signals corresponding to aromatic protons of the phenyl group, methylene and methyl protons of the propyl group, and N-H protons of the imidazolidine ring.
<sup>13</sup> C NMR	Resonances for the carbonyl carbons, the quaternary carbon at position 5, aromatic carbons, and aliphatic carbons of the propyl group.[2]
IR Spectroscopy	Characteristic absorption bands for N-H stretching, C=O stretching (symmetric and asymmetric), and aromatic C-H stretching.

## Synthesis of 5-Phenyl-5-propylimidazolidine-2,4-dione

A common and versatile method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[3][4][5] This one-pot, multicomponent reaction involves the treatment of a ketone with an alkali metal cyanide and ammonium carbonate.

## Experimental Protocol: Bucherer-Bergs Synthesis

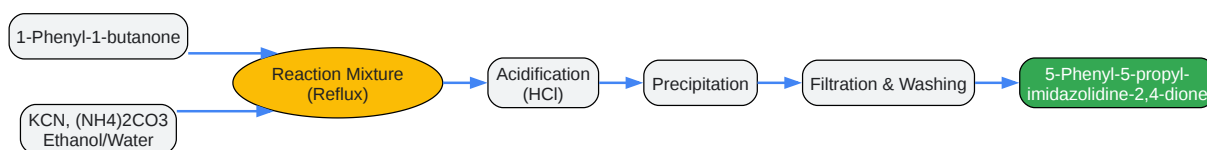
### Materials:

- 1-Phenyl-1-butanone (butyrophenone)
- Potassium cyanide (KCN) or Sodium cyanide (NaCN)
- Ammonium carbonate ((NH<sub>4</sub>)<sub>2</sub>CO<sub>3</sub>)
- Ethanol
- Water
- Hydrochloric acid (HCl)

### Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1-butanone in ethanol.
- In a separate beaker, prepare an aqueous solution of potassium cyanide and ammonium carbonate. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
- Slowly add the aqueous cyanide and carbonate solution to the ethanolic solution of the ketone with stirring.
- Heat the reaction mixture to reflux (typically 60-70°C) for several hours.[3] The reaction progress can be monitored by thin-layer chromatography.
- After the reaction is complete, cool the mixture to room temperature.
- Carefully acidify the reaction mixture with hydrochloric acid to precipitate the crude **5-Phenyl-5-propylimidazolidine-2,4-dione**.
- Collect the precipitate by filtration, wash with cold water, and dry.

- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.[6]



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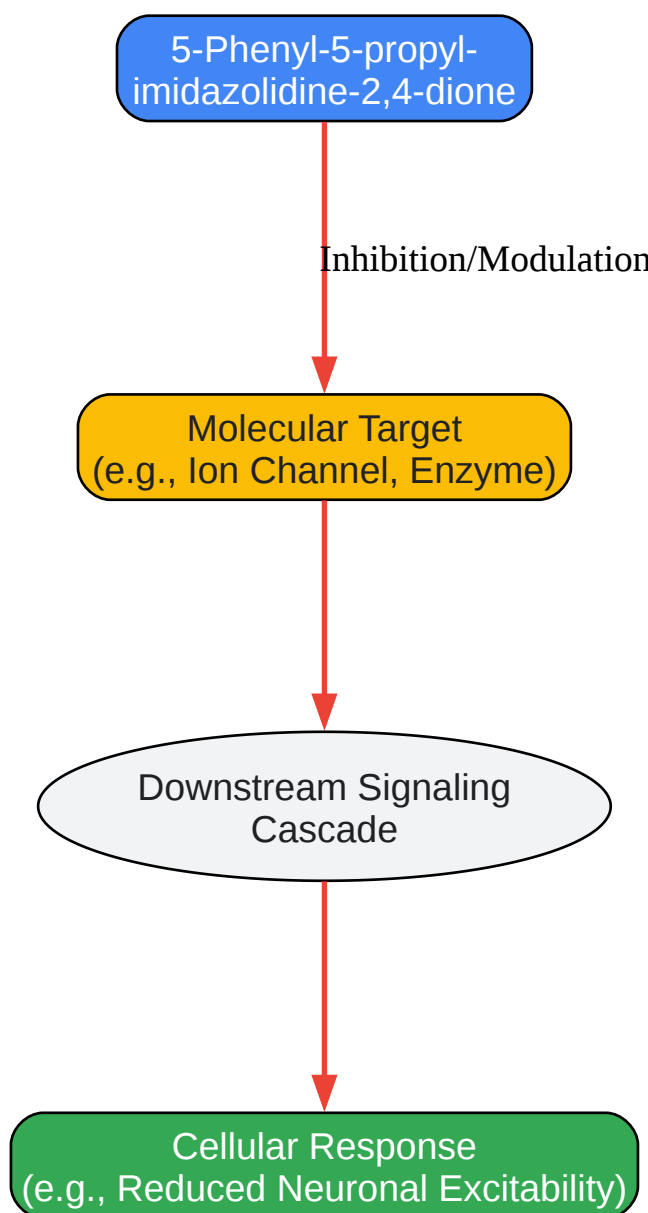
**Figure 1.** Workflow for the Bucherer-Bergs synthesis of **5-Phenyl-5-propylimidazolidine-2,4-dione**.

## Potential Biological Activities and Signaling Pathways

While specific biological data for **5-Phenyl-5-propylimidazolidine-2,4-dione** is not extensively documented, the imidazolidine-2,4-dione (hydantoin) scaffold is a well-known pharmacophore present in numerous biologically active compounds.[6][7][8] Derivatives of 5,5-disubstituted hydantoins have shown a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties.[2][9][10]

For instance, the structurally related compound phenytoin (5,5-diphenylhydantoin) is a widely used anti-epileptic drug that acts as a sodium channel blocker.[2] Other derivatives have been investigated for their potential as inhibitors of various enzymes.

Based on the known activities of related compounds, a hypothetical signaling pathway that could be modulated by a biologically active **5-phenyl-5-propylimidazolidine-2,4-dione** derivative is depicted below. This is a generalized representation and would require experimental validation.



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**Figure 2.** A hypothetical signaling pathway potentially modulated by a 5,5-disubstituted hydantoin.

## Structural Analysis

The three-dimensional structure of 5,5-disubstituted hydantoins can be determined using single-crystal X-ray diffraction.[11] Such studies on related compounds have revealed key structural features, including the planarity of the hydantoin ring and the spatial orientation of the substituents at the C5 position.[12] These structural details are crucial for understanding

structure-activity relationships and for the rational design of new derivatives with improved pharmacological profiles.

## Conclusion

**5-Phenyl-5-propylimidazolidine-2,4-dione** is a member of the pharmacologically significant hydantoin class of compounds. While specific data on this particular molecule is limited, its synthesis can be readily achieved through established methods like the Bucherer-Bergs reaction. The structural similarity to known bioactive molecules suggests its potential for further investigation in various therapeutic areas. This guide provides a foundational framework for researchers interested in the synthesis, characterization, and evaluation of this and related compounds.

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